

4-Fluoroquinazoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **4-fluoroquinazoline**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Chemical Properties

4-Fluoroquinazoline (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The introduction of the fluorine atom at the 4-position significantly influences the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted quinazolines.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FN ₂	N/A
Molecular Weight	148.14 g/mol	N/A
pKa	~3.31-3.51 (for unsubstituted quinazoline)	[1]
Melting Point	Data not available for 4-fluoroquinazoline. For the related compound 2-methyl-4(3H)-quinazolinone, the melting point is 231-233 °C.	N/A
Boiling Point	Data not available.	N/A
Solubility	Data not available for 4-fluoroquinazoline. Generally, haloquinazolines are expected to be soluble in organic solvents.	[2]

Synthesis and Reactivity

Synthesis:

4-Fluoroquinazoline is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a good leaving group, allowing for its displacement by a fluoride ion.

Experimental Protocol: Synthesis of **4-Fluoroquinazoline** from 4-Chloroquinazoline

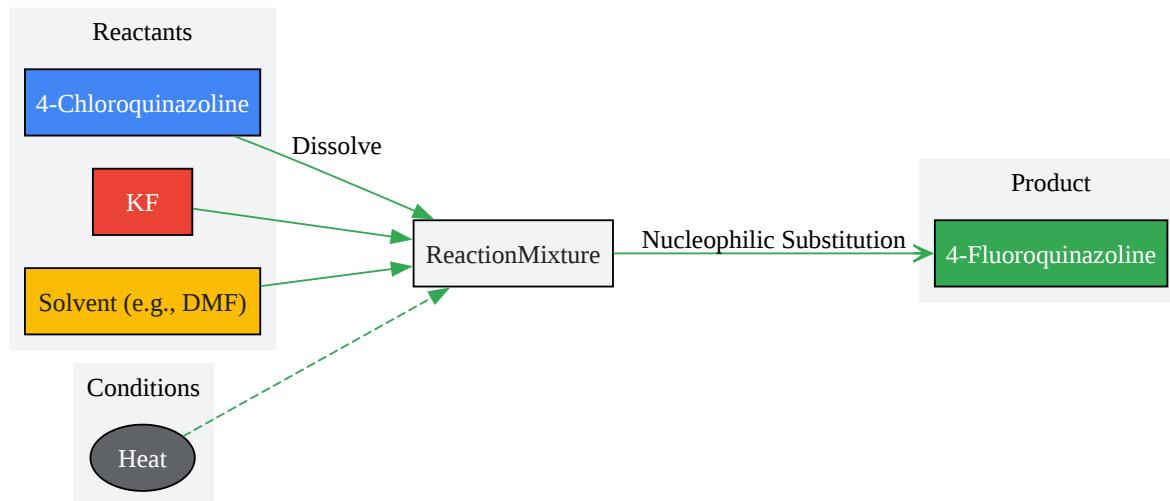
Materials:

- 4-Chloroquinazoline
- Potassium fluoride (KF) or another suitable fluoride source
- Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

- Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)

Procedure:

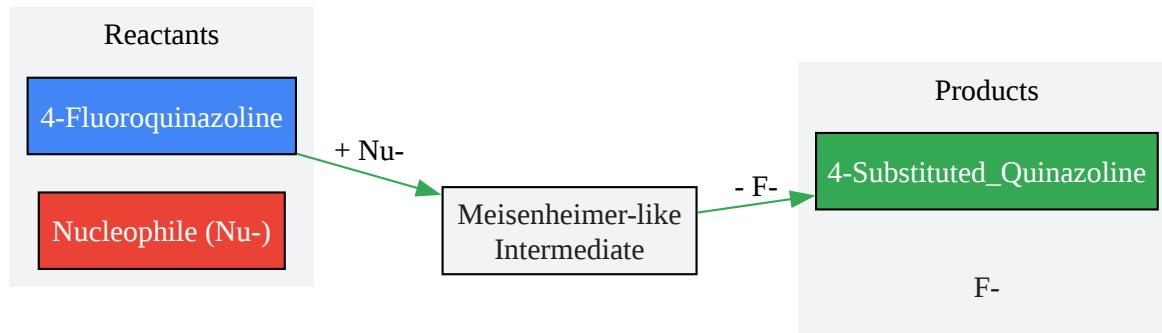
- In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.
- Add an excess of potassium fluoride to the solution.
- If using, add a catalytic amount of the phase-transfer catalyst.
- Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-fluoroquinazoline**.

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Synthesis of **4-Fluoroquinazoline**.

Reactivity:

The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making **4-fluoroquinazoline** a key intermediate for the synthesis of various 4-substituted quinazolines via nucleophilic aromatic substitution.^{[3][4][5]} The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.

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Nucleophilic substitution on **4-Fluoroquinazoline**.

Spectral Data

The following tables summarize the expected spectral data for **4-fluoroquinazoline** based on the analysis of related quinazoline derivatives.

NMR Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H NMR	9.4-8.5	s	H2	
8.1-7.5	m	Aromatic protons (H5, H6, H7, H8)		
^{13}C NMR	~160	d	Large ^1JCF	C4
~160	s	C2		
150-120	m	Aromatic carbons		
^{19}F NMR	-60 to -80	m	C4-F	

Mass Spectrometry

m/z	Interpretation
148	$[M]^+$ (Molecular Ion)
121	$[M - HCN]^+$
94	$[C_6H_4N]^+$

Infrared Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
1620-1580	C=N and C=C stretching vibrations of the quinazoline ring
1250-1000	C-F stretch
800-700	Aromatic C-H out-of-plane bend

Biological Activity and Mechanism of Action

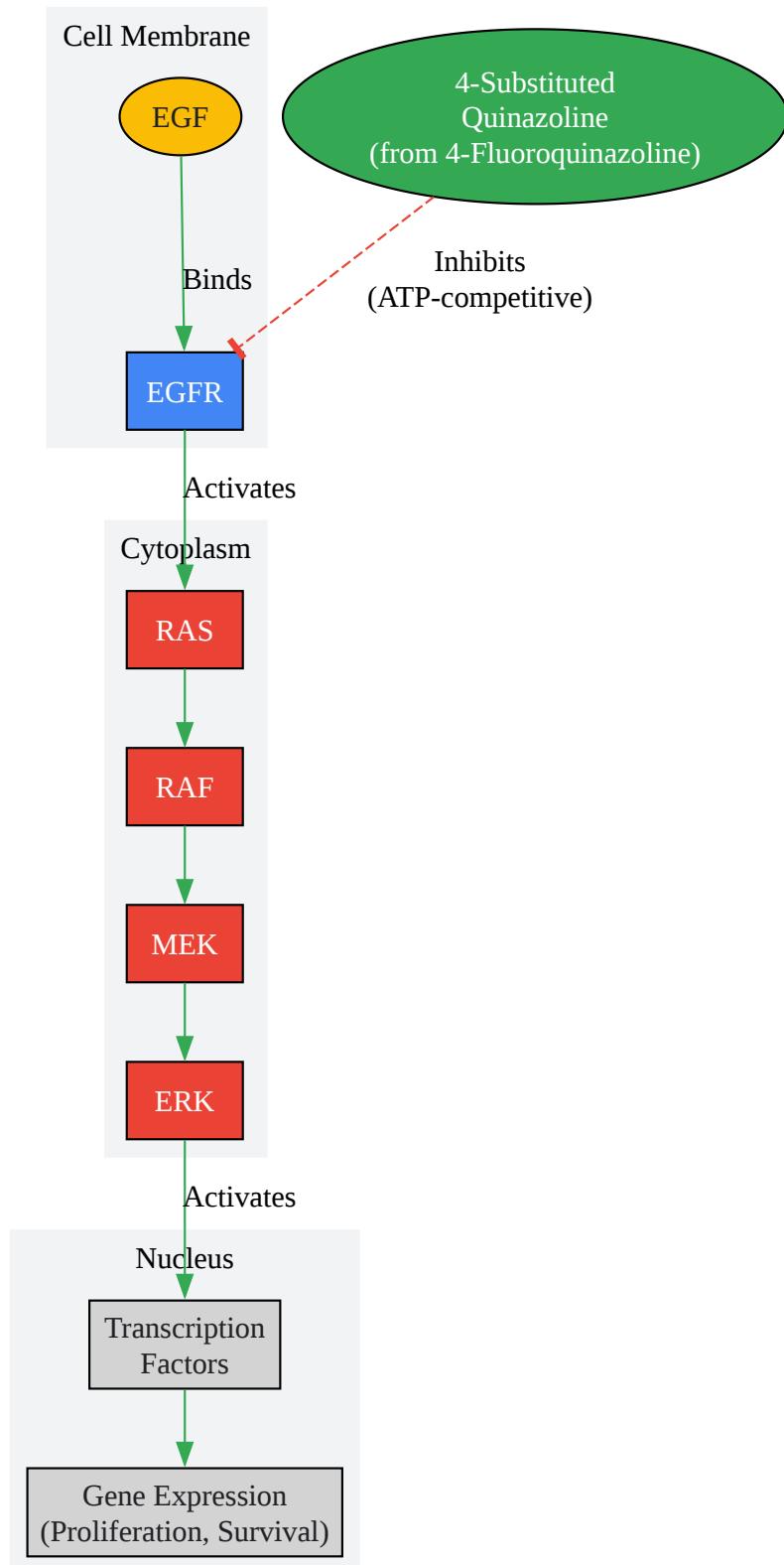
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.^{[6][7][8][9][10]} Many of these activities are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Anticancer Activity:

Quinazoline-based compounds have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are frequently dysregulated in cancer.^{[11][12][13][14][15][16]}

- EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from **4-fluoroquinazoline**, are known to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream

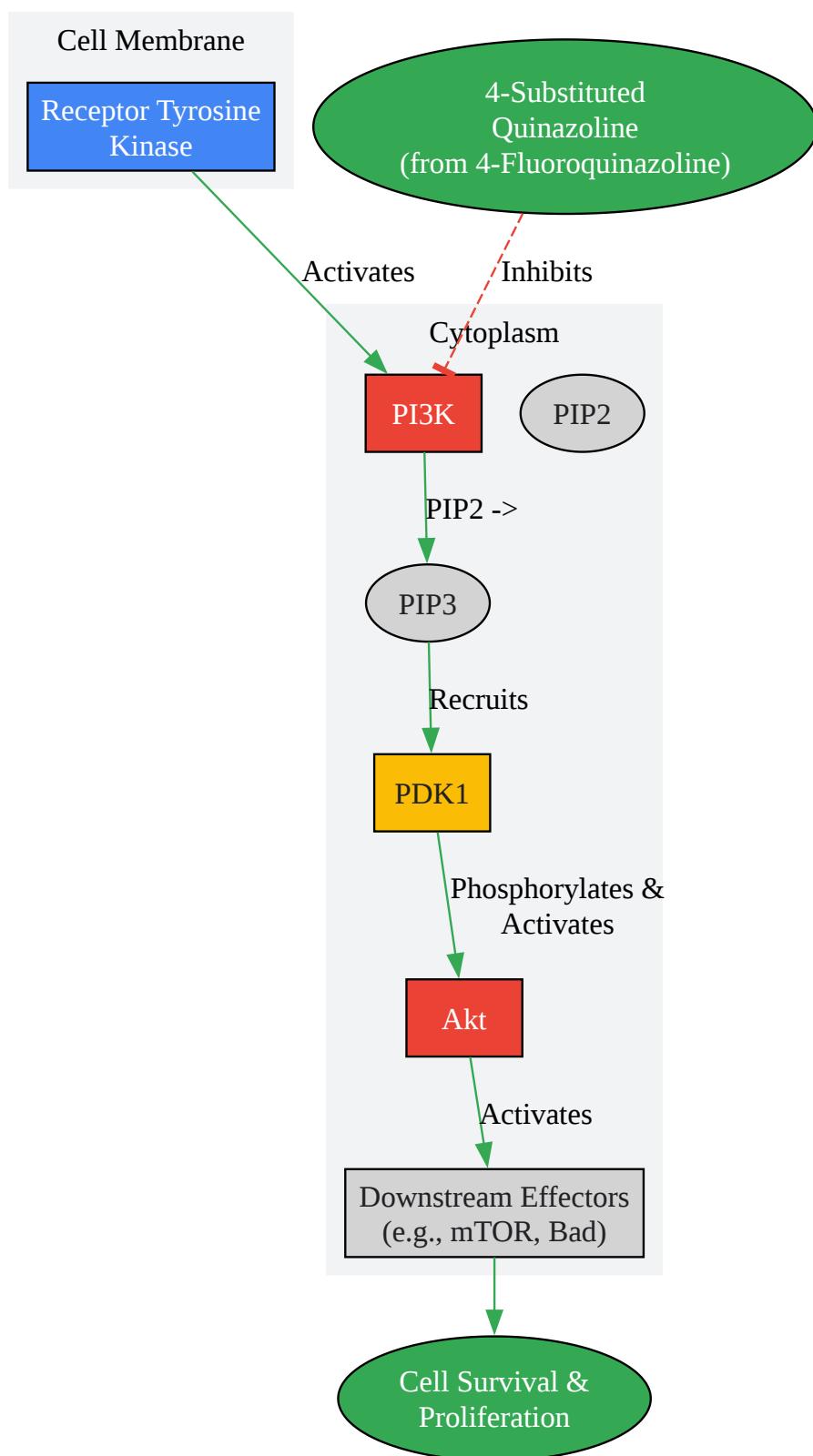
signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell proliferation and induction of apoptosis.[11][12][15]



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EGFR Signaling Pathway Inhibition.

- PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13][14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downregulation of downstream effectors and ultimately promoting apoptosis.

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PI3K/Akt Signaling Pathway Inhibition.

Conclusion

4-Fluoroquinazoline is a valuable building block in medicinal chemistry due to the reactivity of its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores the potential of **4-fluoroquinazoline** as a starting point for the development of novel therapeutic agents. Further research into the specific properties and biological activities of **4-fluoroquinazoline** and its derivatives is warranted to fully explore its therapeutic potential.

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